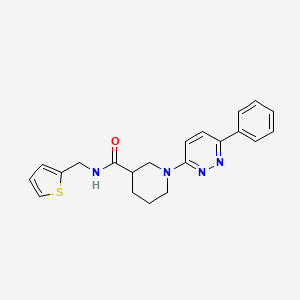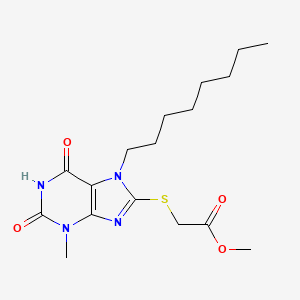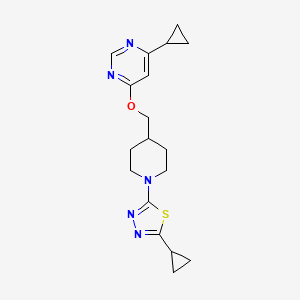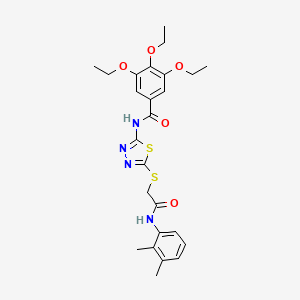![molecular formula C14H15F3O2 B2439027 4,4-二氟-1-[(3-氟苯基)甲基]环己烷-1-羧酸 CAS No. 1389315-16-5](/img/structure/B2439027.png)
4,4-二氟-1-[(3-氟苯基)甲基]环己烷-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1389313-53-4 . It is a powder in physical form and is used in the synthesis of macrolide antibiotics .
Molecular Structure Analysis
The molecular weight of this compound is 272.27 . The specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 272.27 . The storage temperature is room temperature .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid, also known as 4,4-Difluoro-1-(3-fluorobenzyl)cyclohexanecarboxylic acid:
Pharmaceutical Development
This compound is often explored in the development of new pharmaceuticals due to its unique chemical structure. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Researchers investigate its potential as a core structure in designing drugs for various therapeutic areas, including anti-inflammatory and anticancer agents .
Chemical Synthesis
In synthetic chemistry, 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid serves as a valuable intermediate. Its unique structure allows for the creation of complex molecules through various chemical reactions. It is particularly useful in the synthesis of fluorinated compounds, which are important in medicinal chemistry and materials science .
Material Science
The compound’s stability and unique properties make it a candidate for material science research. It can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation. These materials can have applications in electronics, coatings, and other high-performance materials .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its fluorinated structure can help in tracing biochemical processes and understanding the role of specific enzymes in various biological systems. This can lead to insights into disease mechanisms and the development of enzyme inhibitors .
Agricultural Chemistry
Researchers explore the use of this compound in agricultural chemistry for the development of new agrochemicals. Its potential as a pesticide or herbicide is investigated due to its ability to interact with biological systems in plants and pests. This can lead to the creation of more effective and environmentally friendly agricultural products .
Environmental Science
The compound is also studied for its environmental impact and potential use in environmental science. Researchers examine its degradation pathways and persistence in the environment to understand its ecological effects. Additionally, its potential use in environmental remediation, such as breaking down pollutants, is explored .
Analytical Chemistry
In analytical chemistry, 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid is used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods. This ensures accuracy and reliability in various chemical analyses .
Toxicology Studies
Toxicologists study this compound to understand its safety profile and potential toxic effects. By investigating its interactions with biological systems, researchers can assess its toxicity and determine safe exposure levels. This information is crucial for its potential use in pharmaceuticals, agrochemicals, and other applications .
安全和危害
属性
IUPAC Name |
4,4-difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c15-11-3-1-2-10(8-11)9-13(12(18)19)4-6-14(16,17)7-5-13/h1-3,8H,4-7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOYJVBLIDGXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC(=CC=C2)F)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,6-Difluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2438948.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)thio)butan-1-one](/img/structure/B2438949.png)




![6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2438954.png)





![Methyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2438965.png)
